2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings, distinguishing it from other isomers like imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, which have two nitrogen atoms in each ring .
Synthetic routes for imidazo[1,2-b]pyridazines generally involve condensation reactions (e.g., haloacetaldehyde dimethyl acetal with substituted pyridazines) or transition-metal-catalyzed cross-coupling strategies. Copper and palladium catalysts are frequently employed, leveraging ligands such as acetylacetonate or hexafluoroacetylacetonate to enhance reaction efficiency . These methods are more advanced compared to those for imidazo[4,5-c]pyridazine derivatives, reflecting the scaffold’s broader exploration in drug discovery .
Properties
IUPAC Name |
2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-11-5-6-12(19)9-14(11)20-17(24)13-7-8-16-21-15(18(2,3)4)10-23(16)22-13/h5-10H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJVLWZHUXBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with a diketone or an equivalent compound under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative like an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluoro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines. Substitution reactions would result in the replacement of the fluoro group with the nucleophile.
Scientific Research Applications
2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(5-fluoro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Variations
- Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine : These isomers lack the shared nitrogen atom seen in imidazo[1,2-b]pyridazine, resulting in distinct electronic and steric profiles. Their synthetic routes are less developed, limiting pharmacological exploration .
- Imidazo[1,2-a]pyrazine: describes derivatives like (R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide.
Functional Group Modifications
- VEGFR2-Targeting Derivatives: highlights imidazo[1,2-b]pyridazine derivatives with meta-substituted phenoxy groups, such as compound 6b (IC50 = 7.1 nM against VEGFR2). The tert-butyl group in the target compound may enhance metabolic stability but reduce solubility compared to trifluoromethylbenzamide substituents in 6b .
- Gandotinib : This antineoplastic agent (USAN-approved) features an imidazo[1,2-b]pyridazine core with morpholinylmethyl and chlorophenyl groups. Its structural complexity contrasts with the simpler substituents in the target compound, suggesting divergent kinase selectivity profiles .
Pharmacological and Mechanistic Insights
- Antimicrobial Activity : While imidazo[1,2-b][1,2,4,5]tetrazines () disrupt mycobacterial iron metabolism, the target compound’s tert-butyl and fluoromethyl groups may favor kinase inhibition over antimicrobial effects .
- Kinase Inhibition : The imidazo[1,2-b]pyridazine scaffold demonstrates potent VEGFR2 inhibition (e.g., 6b in ). Structural comparisons suggest the target compound’s bulky tert-butyl group could hinder ATP-binding pocket access, necessitating further IC50 profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
